molecular formula C6H3Br2F B072686 1,4-Dibromo-2-fluorobenzene CAS No. 1435-52-5

1,4-Dibromo-2-fluorobenzene

Cat. No.: B072686
CAS No.: 1435-52-5
M. Wt: 253.89 g/mol
InChI Key: WNSNPGHNIJOOPM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluorobenzene is an organic compound with the molecular formula C₆H₃Br₂F and a molecular weight of 253.89 g/mol . It is a halogenated aromatic compound, characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

1,4-Dibromo-2-fluorobenzene is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, and spray . Use only outdoors or in a well-ventilated area .

Preparation Methods

1,4-Dibromo-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 1 and 4 positions on the benzene ring .

Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high purity and yield of the desired product .

Chemical Reactions Analysis

1,4-Dibromo-2-fluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a fluorinated para-terphenyl .

Comparison with Similar Compounds

1,4-Dibromo-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes .

Properties

IUPAC Name

1,4-dibromo-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNPGHNIJOOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162446
Record name 1,4-Dibromo-2-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-52-5
Record name 1,4-Dibromo-2-fluorobenzene
Source ChemIDplus
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Record name 1435-52-5
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Record name 1,4-Dibromo-2-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID10162446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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